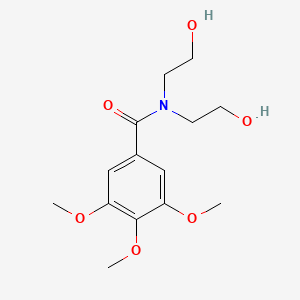

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-

Description

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- (CAS 63886-97-5) is a substituted benzamide derivative with the molecular formula C₁₄H₂₁NO₆ . Its structure features a 3,4,5-trimethoxy-substituted benzoyl core linked to a diethanolamine group (N,N-bis(2-hydroxyethyl)) (Figure 1). This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical and organic chemistry due to its polar hydroxyethyl groups, which enhance solubility in aqueous and organic solvents .

Properties

CAS No. |

63886-97-5 |

|---|---|

Molecular Formula |

C14H21NO6 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3 |

InChI Key |

ZJOVXIBMMPYJIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Method

This two-step method involves synthesizing the acid chloride from 3,4,5-trimethoxybenzoic acid, followed by amide formation with diethanolamine.

Step 1: Synthesis of 3,4,5-Trimethoxybenzoic Acid

- Starting Material : Gallic acid (3,4,5-trihydroxybenzoic acid).

- Methylation :

- React gallic acid with methyl iodide (3 equivalents) in the presence of potassium carbonate (K₂CO₃) in acetone or DMF.

- Conditions : Reflux for 12–24 hours.

- Yield : ~85–90%.

Step 2: Acid Chloride Formation

- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

- Procedure :

- Add 3,4,5-trimethoxybenzoic acid to excess SOCl₂ (5 equivalents) with catalytic DMF.

- Reflux for 2–4 hours, then evaporate excess SOCl₂ under reduced pressure.

- Yield : ~95%.

Step 3: Amide Coupling with Diethanolamine

- Reagents : Diethanolamine, triethylamine (TEA).

- Conditions :

- Dissolve 3,4,5-trimethoxybenzoyl chloride in dry dichloromethane (DCM) or THF.

- Add diethanolamine (1.2 equivalents) and TEA (2 equivalents) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Workup :

- Extract with water, dry over MgSO₄, and purify via recrystallization (ethanol/water).

- Yield : 70–80%.

Coupling Agent-Mediated Synthesis

Direct coupling of 3,4,5-trimethoxybenzoic acid with diethanolamine using carbodiimide reagents.

Reagents :

- 3,4,5-Trimethoxybenzoic acid, diethanolamine, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).

- Dissolve 3,4,5-trimethoxybenzoic acid (1 equivalent) and diethanolamine (1.2 equivalents) in DMF.

- Add EDCl (1.5 equivalents) and HOBt (1 equivalent).

- Stir at room temperature for 12–18 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

- Yield : 65–75%.

Ester Aminolysis Route

Starting Material : Methyl 3,4,5-trimethoxybenzoate.

Reaction :

- Heat methyl ester with excess diethanolamine (3 equivalents) in ethylene glycol at 120°C for 8–12 hours.

- Catalyst : None required.

- Yield : ~50–60% (lower efficiency due to harsh conditions).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Acid Chloride | High yield, scalable for industry | Requires handling corrosive SOCl₂ | 70–80% |

| Coupling Agent (EDCl/HOBt) | Mild conditions, avoids acid chlorides | Higher cost of reagents | 65–75% |

| Ester Aminolysis | Simple starting materials | Low yield, long reaction time | 50–60% |

Critical Reaction Parameters

- Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling agent efficiency.

- Temperature : Acid chloride reactions require 0°C to room temperature to prevent side reactions.

- Purification : Recrystallization (ethanol/water) or column chromatography (SiO₂) are effective.

Mechanistic Insights

- Acid Chloride Route : Nucleophilic acyl substitution where diethanolamine attacks the electrophilic carbonyl carbon.

- Coupling Agent Route : EDCl activates the carboxylic acid as an O-acylisourea intermediate, facilitating amide bond formation.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

N,N-Bis(2-methoxyethyl)-3,4,5-trimethoxybenzamide (CAS 63886-98-6)

- Structure : Methoxyethyl (-CH₂CH₂OCH₃) groups replace hydroxyethyl groups.

- Key Differences: Reduced polarity due to methoxy substituents, lowering aqueous solubility compared to the hydroxyethyl analog.

- Applications : Likely used in hydrophobic drug formulations or as a precursor for further alkylation .

N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

- Structure: A 4-hydroxy-2-methylphenyl group replaces the diethanolamine moiety.

- Key Differences: The phenolic -OH group introduces acidity (pKa ~10), enabling pH-dependent solubility. Potential for hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Applications: Investigated for antioxidant or receptor-binding activities due to the phenolic group .

Variations in the Benzoyl Core

N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (Compound 1y)

- Structure : A salicylamide (2-hydroxybenzoyl) group replaces the trimethoxybenzoyl core.

- Key Differences :

N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22)

- Structure: A cyanobenzimidazole ring replaces the diethanolamine group.

- Reported anticancer activity (IC₅₀ = 1.2 µM against HeLa cells) .

Functional Group Additions

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide (CAS 138-56-7)

- Structure: A dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) side chain is appended.

- Key Differences: The tertiary amine group introduces basicity (pKa ~9), enabling protonation in physiological environments. Potential CNS activity due to the blood-brain barrier-penetrating dimethylamino group .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- | 299.32 | 0.5 | 25 (Water) | Not reported |

| N,N-bis(2-methoxyethyl)-3,4,5-trimethoxy- | 313.35 | 1.2 | 10 (Water) | Not reported |

| N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxy- | 350.34 | 2.8 | <1 (Water) | 247–250 |

Biological Activity

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes related to neurodegenerative diseases such as Alzheimer's. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- involves the modification of benzamide derivatives through the introduction of hydroxyethyl groups and methoxy substitutions. This modification enhances its solubility and interaction with biological targets. The compound's structure can be represented as follows:

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical in the pathology of Alzheimer's disease. The inhibitory activity is quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.

Table 1: Enzyme Inhibition Activity

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- | 0.056 | 9.01 |

| Donepezil | 0.046 | - |

| Quercetin | 4.89 | - |

The compound demonstrated potent inhibitory effects on AChE with an IC50 value comparable to that of donepezil, a standard treatment for Alzheimer's disease. Its activity against BACE1 is also noteworthy, suggesting a dual inhibition mechanism that may provide therapeutic benefits in treating Alzheimer’s by reducing amyloid-beta plaque formation.

Molecular modeling studies indicate that Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- binds effectively to the active sites of AChE and BACE1. The binding interactions involve hydrogen bonding and hydrophobic interactions that stabilize the enzyme-ligand complex. This stabilization is crucial as it increases the rigidity of the enzyme structure, thereby impairing its catalytic function.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have shown that compounds similar to Benzamide exhibit neuroprotective properties by preventing neuronal cell death in models of oxidative stress.

- Antitumor Activity : Some research suggests that benzamide derivatives possess antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have shown significant IC50 values indicating their potential as anticancer agents.

- Antiviral Potential : Emerging studies are exploring the antiviral activities of benzamide derivatives against RNA viruses, indicating a broader spectrum of biological activity beyond neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.